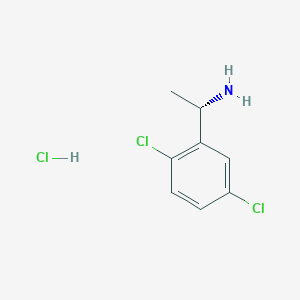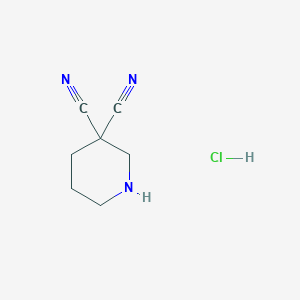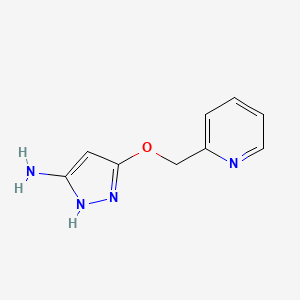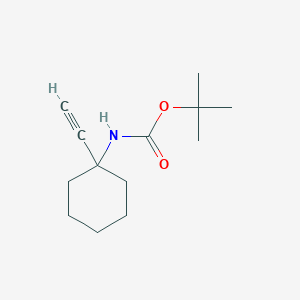![molecular formula C10H14ClN3 B1405771 [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride CAS No. 1987680-86-3](/img/structure/B1405771.png)
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride
Descripción general
Descripción
“[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride” is a compound that has gained significant interest in scientific research. It is a benzimidazole derivative . The IUPAC name of this compound is 2-(1H-benzo[d]imidazol-1-yl)-N-methylethan-1-amine dihydrochloride hydrate .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .
Molecular Structure Analysis
The optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)ethyl]methylamine have been investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .
Chemical Reactions Analysis
The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . A thorough examination of Non-Bonding Orbitals, excitation energies, AIM charges, Fukui functions, and the Electron Localization Function (ELF) is carried out .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 211.7 . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Antiprotozoal Activity
The research into benzimidazole derivatives, including structures similar to [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride, has demonstrated significant antiprotozoal activity. A study by Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives and tested them against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited strong activity, with IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, a common drug used against these parasites (Pérez‐Villanueva et al., 2013).
Anticancer Screening
Another significant application is in anticancer screening. Varshney et al. (2015) conducted a study on a novel series of hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles. These compounds were evaluated for cytotoxic (or antiproliferative) activity against various human cancer cell lines including Hep3B, MCF 7, and HeLa. The study provided insights into the potential of benzimidazole derivatives as anticancer agents (Varshney et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been studied for their corrosion inhibition properties. Ammal et al. (2018) investigated the anticorrosion characteristics of three different benzimidazole derivatives towards mild steel in hydrochloric acid. The study concluded that these inhibitors demonstrated good efficiency at lower as well as moderately higher temperatures, showcasing the potential of benzimidazole derivatives in corrosion protection applications (Ammal et al., 2018).
Antibacterial Activity
Benzimidazole compounds have been synthesized and tested for their antimicrobial activity. For instance, Salahuddin et al. (2017) synthesized a series of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity. The synthesized compounds displayed promising activity against various bacterial strains, highlighting the potential use of benzimidazole derivatives in antibacterial therapies (Salahuddin et al., 2017).
DNA Interaction and Topoisomerase Inhibition
Benzimidazole derivatives have also shown activity as inhibitors of type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription. Alpan et al. (2007) synthesized three 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity. The study provided insights into the potential therapeutic applications of benzimidazole derivatives in cancer treatment by targeting DNA topoisomerases (Alpan et al., 2007).
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVWLUDRJCTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)



![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)

